N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: is a chemical compound with the molecular formula C13H18N2O3 It is characterized by the presence of a pyridine ring substituted with a carboxamide group, a dimethylamino group, and an oxan-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with a suitable amine, such as dimethylamine, under appropriate conditions.
Attachment of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the pyridine derivative in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring or the oxan-4-ylmethoxy group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the oxan-4-ylmethoxy group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring or the oxan-4-ylmethoxy group.
Reduction: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of various diseases. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-6-methoxypyridine-3-carboxamide: Similar structure but lacks the oxan-4-yl group.
N,N-dimethyl-6-(tetrahydro-2H-pyran-4-yl)oxy-3-pyridinecarboxamide: Similar structure with a tetrahydropyran group instead of the oxan-4-yl group.
Uniqueness: N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to the presence of the oxan-4-ylmethoxy group, which may impart specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-4-13(15-9-12)19-10-11-5-7-18-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVBJWYEIWOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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